2-(2-methylpropyl)-N-(1-methyl-1H-pyrazol-4-yl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-methylpropyl)-N-(1-methyl-1H-pyrazol-4-yl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining an isoquinoline core with a pyrazole moiety, making it an interesting subject for chemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methylpropyl)-N-(1-methyl-1H-pyrazol-4-yl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide typically involves multi-step organic reactions. One common approach includes:
Formation of the Isoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde under acidic conditions to form the isoquinoline skeleton.
Introduction of the Pyrazole Moiety: The pyrazole ring can be synthesized separately via the condensation of hydrazine with a 1,3-diketone, followed by N-methylation.
Coupling Reaction: The final step involves coupling the isoquinoline derivative with the pyrazole derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
For industrial-scale production, the process would be optimized for yield and purity. This might involve:
Continuous Flow Chemistry: To enhance reaction efficiency and control.
Catalysis: Using catalysts to lower activation energy and increase reaction rates.
Purification Techniques: Employing crystallization, chromatography, or distillation to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline core, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the isoquinoline or pyrazole rings.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols).
Major Products
Oxidation: N-oxides of the isoquinoline ring.
Reduction: Alcohol derivatives.
Substitution: Various substituted isoquinoline or pyrazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in metal-catalyzed reactions.
Material Science: Potential use in the development of organic semiconductors.
Biology
Enzyme Inhibition: It may serve as an inhibitor for specific enzymes due to its unique structure.
Protein Binding Studies: Useful in studying protein-ligand interactions.
Medicine
Drug Development: Potential as a lead compound for developing new pharmaceuticals, particularly in targeting neurological or inflammatory pathways.
Industry
Agriculture: Possible use as a pesticide or herbicide due to its bioactive properties.
Chemical Synthesis: Intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action for 2-(2-methylpropyl)-N-(1-methyl-1H-pyrazol-4-yl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting their activity. This inhibition can occur through competitive binding or allosteric modulation, affecting the enzyme’s function and downstream pathways.
Comparison with Similar Compounds
Similar Compounds
2-(2-methylpropyl)-N-(1-methyl-1H-pyrazol-4-yl)-1-oxo-1,2-dihydroisoquinoline-3-carboxamide: Differing by the position of the carboxamide group.
2-(2-methylpropyl)-N-(1-methyl-1H-pyrazol-4-yl)-1-oxo-1,2-dihydroisoquinoline-4-sulfonamide: Featuring a sulfonamide group instead of a carboxamide.
Uniqueness
The unique combination of the isoquinoline and pyrazole rings in 2-(2-methylpropyl)-N-(1-methyl-1H-pyrazol-4-yl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide provides distinct chemical properties, such as enhanced binding affinity and specificity for certain biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H20N4O2 |
---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
2-(2-methylpropyl)-N-(1-methylpyrazol-4-yl)-1-oxoisoquinoline-4-carboxamide |
InChI |
InChI=1S/C18H20N4O2/c1-12(2)9-22-11-16(14-6-4-5-7-15(14)18(22)24)17(23)20-13-8-19-21(3)10-13/h4-8,10-12H,9H2,1-3H3,(H,20,23) |
InChI Key |
VQWRSCZKZZQFHY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=C(C2=CC=CC=C2C1=O)C(=O)NC3=CN(N=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.